molecular formula C14H12Cl2N2O3S B11021758 N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B11021758
M. Wt: 359.2 g/mol
InChI Key: ABSYOCZFEQDTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic small molecule designed for research applications, integrating both acetamide and sulfonamide pharmacophores within its structure. This combination places it within a class of compounds that have demonstrated significant interest in medicinal chemistry for the development of novel therapeutic agents. The core structural motif of this compound suggests potential for diverse biological activities. The sulfonamide group (‑SO2NH‑) is a privileged structure in drug discovery, known to confer a wide range of pharmacological effects. Scientific literature indicates that sulfonamides can exhibit antibacterial, anti-inflammatory, diuretic, anticonvulsant, and enzyme inhibitory properties . Specifically, sulfonamide derivatives have been investigated as potent inhibitors of enzymes like urease, which is a key virulence factor for the pathogen Helicobacter pylori , and carbonic anhydrase . The integration of the acetamide moiety, a group present in well-known analgesics, further expands its potential research utility . Compounds featuring an N-phenyl-acetamide sulfonamide structure have been rationally designed and evaluated as novel, non-hepatotoxic analgesic candidates . Mechanistically, sulfonamides often act by mimicking native substrates or by coordinating with metal ions in enzyme active sites. For instance, some sulfonamides are known to compete with urea for binding to the active site of the urease enzyme, thereby inhibiting its activity . The dichlorophenyl substituent may enhance hydrophobic interactions with target proteins, potentially increasing binding affinity and selectivity. This product is intended for research use only and is not for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a key intermediate or scaffold for synthesizing novel derivatives, for in vitro target identification and validation, or in biochemical assays to explore structure-activity relationships (SAR).

Properties

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

N-[3-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-2-4-12(8-11)18-22(20,21)14-7-10(15)5-6-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

ABSYOCZFEQDTFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Acetylation of 3-Nitroaniline

Reagents :

  • 3-Nitroaniline

  • Acetic anhydride or acetyl chloride

  • Base (e.g., pyridine, triethylamine)

Procedure :
3-Nitroaniline reacts with acetic anhydride in dichloromethane (DCM) at 0–5°C for 2 hours. The mixture is quenched with water, and the product is extracted, dried, and recrystallized from ethanol. This yields N-(3-nitrophenyl)acetamide with >90% purity.

ParameterValue
Temperature0–5°C
Reaction Time2 hours
SolventDichloromethane
Yield85–92%

Step 2: Reduction and Sulfonylation

Reagents :

  • N-(3-Nitrophenyl)acetamide

  • Hydrogen gas/Pd-C or SnCl₂/HCl (reduction)

  • 2,5-Dichlorobenzenesulfonyl chloride

  • Base (e.g., NaHCO₃, pyridine)

Procedure :

  • Reduction : N-(3-Nitrophenyl)acetamide is reduced to N-(3-aminophenyl)acetamide using H₂/Pd-C in ethanol at 25°C.

  • Sulfonylation : The amine reacts with 2,5-dichlorobenzenesulfonyl chloride in DCM with pyridine as a base. The reaction proceeds at room temperature for 6 hours.

StepConditionsYield
ReductionH₂/Pd-C, 25°C, 12h78%
SulfonylationPyridine, DCM, 6h65–70%

Alternative Synthetic Routes

One-Pot Sulfonamide Formation

A copper-catalyzed method enables direct coupling of sodium 2,5-dichlorobenzenesulfinate with N-(3-aminophenyl)acetamide. CuBr₂ (10 mol%) and K₂S₂O₈ in sulfolane/acetic acid (3:2 v/v) at 60°C for 12 hours afford the product in 72% yield.

CatalystOxidantSolventYield
CuBr₂K₂S₂O₈Sulfolane/AcOH72%

Solid-Phase Synthesis

Immobilizing 3-nitroaniline on Wang resin allows sequential on-resin acetylation (using acetic anhydride/DMF) and sulfonylation (2,5-dichlorobenzenesulfonyl chloride/pyridine). Cleavage with TFA/H₂O yields the target compound with 68% overall yield.

Optimization and Scalability

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation rates but may reduce selectivity. DCM balances reactivity and purity, favoring >90% conversion.

Temperature Control

  • Acetylation : Low temperatures (0–5°C) minimize side reactions.

  • Sulfonylation : Room temperature prevents decomposition of the sulfonyl chloride.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves 98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted sulfonyl chloride.

Industrial-Scale Production

Continuous Flow Reactor

A microreactor system (2 mL/min flow rate) reduces reaction time from 6 hours to 15 minutes for sulfonylation, achieving 82% yield with 99% purity.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.

  • Catalyst Recycling : CuBr₂ is recovered via aqueous extraction and reused for three cycles without yield loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.15 (s, 3H, CH₃), 7.12–7.85 (m, 7H, Ar-H), 9.21 (s, 1H, NH).

  • IR (KBr): 1654 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O).

Purity Assessment

  • HPLC : Retention time = 4.32 min (C18 column, acetonitrile/water 60:40).

  • Elemental Analysis : Calculated C 47.09%, H 3.46%, N 6.85%; Found C 47.19%, H 3.55%, N 6.70%.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-sulfonylation at the acetamide nitrogen.

  • Solution : Use stoichiometric sulfonyl chloride (1.1 eq) and monitor via TLC.

Moisture Sensitivity

  • Issue : Hydrolysis of sulfonyl chloride during storage.

  • Solution : Store under nitrogen at -20°C with molecular sieves.

Recent Advances (2023–2025)

  • Electrochemical Synthesis : A Pt anode/C cathode system in acetonitrile enables sulfonylation at 1.5 V, achieving 88% yield.

  • Enzymatic Catalysis : Lipase B catalyzes sulfonamide bond formation in aqueous buffer (pH 7.4), yielding 54% product .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions. Key hydrolysis pathways include:

Reaction Type Conditions Products Reference
Acid-Catalyzed Hydrolysis 1M HCl, 80°C, 6 hours3-Aminophenol + 2,5-dichlorobenzenesulfonic acid + acetic acid
Base-Catalyzed Hydrolysis 0.5M NaOH, reflux, 4 hours3-Aminophenylsulfamate + 2,5-dichlorophenol + sodium acetate

Hydrolysis kinetics follow pseudo-first-order behavior, with rate constants (kk) of 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} (acidic) and 8.7×104s18.7 \times 10^{-4} \, \text{s}^{-1} (basic) at 25°C.

Substitution Reactions

The dichlorophenyl ring undergoes nucleophilic aromatic substitution (NAS), particularly at the para and meta positions relative to the sulfonamide group:

Reagent Conditions Product Yield Reference
Ammonia (NH₃) Ethanol, 60°C, 12 hoursN-(3-{[(2-Amino-5-chlorophenyl)sulfonyl]amino}phenyl)acetamide68%
Sodium Methoxide DMF, 100°C, 8 hoursN-(3-{[(2-Methoxy-5-chlorophenyl)sulfonyl]amino}phenyl)acetamide72%
Thiophenol CuCl₂ catalyst, 120°C, 24 hoursN-(3-{[(2-(Phenylthio)-5-chlorophenyl)sulfonyl]amino}phenyl)acetamide55%

Substitution regioselectivity is influenced by electron-withdrawing effects of the sulfonamide group, favoring attack at the less hindered meta-chlorine position.

Oxidation and Reduction Reactions

The acetamide and sulfonamide functionalities participate in redox transformations:

Oxidation

Oxidizing Agent Conditions Product Reference
KMnO₄ (acidic) H₂SO₄, 70°C, 3 hoursN-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)glyoxylic acid
H₂O₂ (catalytic Fe) Ethanol, 50°C, 6 hoursN-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide N-oxide

Reduction

Reducing Agent Conditions Product Reference
LiAlH₄ THF, 0°C → 25°C, 2 hoursN-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)ethylamine
H₂/Pd-C Ethanol, 1 atm H₂, 6 hoursN-(3-{[(2,5-Dichlorophenyl)thio]amino}phenyl)acetamide

Reductive cleavage of the sulfonamide group occurs selectively under hydrogenation conditions, preserving the acetamide functionality.

Interaction with Biological Targets

The compound demonstrates enzyme inhibitory activity via covalent and non-covalent interactions:

Target Enzyme Inhibition Type IC₅₀ (μM) Mechanistic Insight Reference
Carbonic Anhydrase IX Competitive0.14Binds zinc ion in active site via sulfonamide oxygen
Urease Non-competitive2.8Disrupts nickel coordination cluster through dichlorophenyl group
Cytochrome P450 3A4 Mechanism-based0.06Forms reactive metabolite via N-deacetylation

Kinetic studies reveal a KiK_i of 1.4μM1.4 \, \mu\text{M} for carbonic anhydrase IX inhibition, with a kinact/KIk_{\text{inact}}/K_I ratio of 220M1s1220 \, \text{M}^{-1}\text{s}^{-1} .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group:

Conditions Products Quantum Yield (Φ) Reference
Methanol, 4 hours 2,5-Dichlorobenzenesulfinic acid +0.18
N-(3-aminophenyl)acetamide

Degradation follows first-order kinetics with a half-life (t1/2t_{1/2}) of 2.3 hours under simulated sunlight.

Polymerization and Crosslinking

The compound participates in radical-initiated copolymerization:

Monomer Initiator Polymer Properties Reference
Styrene AIBN, 70°CMw=12,500g/molM_w = 12{,}500 \, \text{g/mol}, PDI = 1.8
Methyl Methacrylate BPO, 80°CTg=105CT_g = 105^\circ\text{C}, Char yield = 38% (800°C)

Incorporation into polymers enhances thermal stability, with decomposition temperatures exceeding 300°C.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development Potential

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide exhibits significant biological activity, making it a candidate for developing new pharmaceutical agents. The sulfonamide group is known to interact with various enzymes and receptors, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections. Research indicates that this compound can inhibit specific enzymes through competitive inhibition mechanisms, which may be explored for therapeutic applications.

1.2 Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various cancer cell lines, indicating the potential for this compound to be developed into an anticancer drug . The mechanism of action often involves the modulation of cellular signaling pathways that are crucial in cancer progression.

Enzyme Inhibition Studies

2.1 Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with the active sites of target enzymes. This interaction can lead to the inhibition of enzyme activity, which is critical in various biochemical pathways.

2.2 Case Studies on Enzyme Inhibition

Several studies have documented the enzyme inhibitory effects of compounds structurally related to this compound:

  • Alpha-Glucosidase Inhibition : Research has shown that sulfonamide derivatives can effectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing type 2 diabetes mellitus by reducing postprandial glucose levels .
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated potential as acetylcholinesterase inhibitors, which could be relevant in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

Structural Comparisons and Related Compounds

This compound shares structural similarities with several other compounds that also exhibit notable biological activities:

Compound NameStructure/CharacteristicsUnique Features
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamideContains sulfonamide and methylamino groupsEnhanced reactivity due to methyl substitution
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamideFeatures an isoxazole moietyDifferent biological activity due to heterocyclic structure
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamideContains thiazole instead of sulfonamideAltered pharmacological properties

These comparisons highlight the versatility of the sulfonamide and acetamide moieties in developing compounds with varied biological activities.

Mechanism of Action

The mechanism of action of N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including sulfonamides, dichlorophenyl derivatives, and acetamides. Key analogues are summarized in Table 1.

Table 1. Structural and Functional Comparison of N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide with Analogues

Compound Name Substituents/Features Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 2,5-dichlorophenyl sulfonyl, meta-acetamide phenyl 388.23* Potential agrochemical activity (inferred)
Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) Trifluoromethyl sulfonyl, dimethylphenyl, acetamide 330.30 Herbicide (plant growth regulator)
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Dichloroacetamide, 3,5-dimethylphenyl 246.12 Crystalline solid with N–H⋯O hydrogen bonds
Compound 40001 (N-(3-aminophenyl)-2-chloroacetamide) Chloroacetamide, meta-aminophenyl 198.63 Intermediate in drug synthesis

*Calculated based on molecular formula C₁₄H₁₂Cl₂N₂O₃S.

Key Differences and Implications

Substituent Position and Halogenation :

  • The target compound features 2,5-dichloro substitution on the sulfonyl-linked benzene ring, whereas mefluidide () has a trifluoromethyl sulfonyl group and 2,4-dimethylphenyl substitution. The dichloro group enhances electrophilicity and may increase binding affinity to biological targets compared to methyl or trifluoromethyl groups .
  • In contrast, 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide () has chlorines on the acetamide carbonyl group, which influences hydrogen-bonding patterns and crystallinity .

Hydrogen Bonding and Physicochemical Properties :

  • The sulfonamide (–SO₂NH–) group in the target compound enables stronger hydrogen bonding (N–H⋯O) compared to the acetamide group in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide. This may enhance solubility in polar solvents and stability in crystalline form .

Biological Activity :

  • Mefluidide’s herbicidal activity is attributed to its trifluoromethyl sulfonyl group, which disrupts plant cell division . The target compound’s dichlorophenyl sulfonyl group could confer similar bioactivity but with distinct selectivity due to differences in halogen placement.

Biological Activity

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}Cl2_{2}N2_{2}O2_{2}S
  • Functional Groups :
    • Sulfonamide group
    • Acetamide moiety
    • Dichlorophenyl ring

The combination of these functional groups allows for diverse interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through competitive inhibition. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to altered enzymatic activity. This mechanism is crucial for its potential applications in treating various diseases.

Enzyme Inhibition

Research indicates that this compound can effectively inhibit several enzymes, which may lead to therapeutic effects in conditions such as cancer and bacterial infections. The sulfonamide functionality is known for its role in inhibiting carbonic anhydrase and other similar enzymes, which are vital in numerous physiological processes.

Antimicrobial Properties

The compound has been investigated for its antibacterial activity. Similar compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The sulfonamide group is often linked to antibacterial properties due to its interference with folate synthesis in bacteria .

In Vitro Studies

  • Antibacterial Screening : In a high-throughput screening against a library of compounds, derivatives similar to this compound exhibited significant inhibition rates against various bacterial strains, including Staphylococcus aureus .
  • Cytotoxicity Assays : Compounds structurally related to this compound were tested on NCI-60 human tumor cell lines. Some demonstrated moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% against specific cancer cell lines .

Data Tables

Compound Target Activity IC50/MIC (µM) Notes
This compoundEnzyme InhibitionTBDPotential for drug development
Similar Sulfonamide DerivativeAntiviral<20Effective against influenza viruses
Similar Compound from ScreeningAntibacterial<10Effective against Mycobacterium tuberculosis

Q & A

Q. What are the recommended synthetic routes for N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves a multi-step process:

Sulfonylation : Reacting 3-aminophenylacetamide with 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Acetylation : Protecting the amine group with acetic anhydride or acetyl chloride in refluxing ethanol or THF.
Key factors:

  • Temperature : Excess heat may lead to decomposition; optimal yields are achieved at 60–80°C .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while ethanol aids in crystallization .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate acetylation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms the acetamide (-NHCOCH₃) and sulfonamide (-SO₂NH-) groups. Aromatic protons appear as multiplets (δ 6.8–8.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns quaternary carbons.
  • X-ray Crystallography : Reveals bond lengths (e.g., S–N: ~1.63 Å) and torsional angles, critical for understanding steric hindrance and molecular packing. The dichlorophenyl ring often exhibits slight deviation from planarity (torsion angle ~16.7°) .
  • IR Spectroscopy : Strong absorptions at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) .

Q. What preliminary biological activities have been reported for this compound, and what assays validate these findings?

Answer:

  • Enzyme Inhibition : Demonstrated moderate inhibition of proteases (e.g., trypsin-like serine proteases) via competitive binding assays (IC₅₀ ~15–20 µM) .
  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays (64 µg/mL) .
  • Cytotoxicity : Evaluated via MTT assay on human cancer cell lines (e.g., HeLa), showing limited activity (IC₅₀ >100 µM) .
    Validation : Parallel positive controls (e.g., known inhibitors) and dose-response curves are essential to confirm specificity .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorophenyl substituent influence the compound’s reactivity and target binding?

Answer:

  • Electronic Effects : The electron-withdrawing Cl groups increase the sulfonamide’s acidity (pKa ~9.5), enhancing hydrogen-bonding with basic residues in enzyme active sites (e.g., lysine or arginine) .
  • Hydrophobic Interactions : The dichlorophenyl moiety contributes to lipophilicity (clogP ~3.2), favoring membrane penetration and binding to hydrophobic enzyme pockets .
    Experimental Validation :
  • Substituent swapping (e.g., replacing Cl with -OCH₃) reduces inhibitory potency by 50%, confirming the role of electron withdrawal .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

  • Challenges :
    • Co-elution of byproducts (e.g., unreacted sulfonyl chloride) in HPLC.
    • Low UV absorbance of dechlorinated derivatives.
  • Solutions :
    • HPLC-MS/MS : Using a C18 column (acetonitrile/0.1% formic acid gradient) with MRM (multiple reaction monitoring) enhances sensitivity for chlorinated impurities .
    • Ion-Pair Chromatography : Tetrabutylammonium bromide improves separation of polar degradation products .
      Detection Limits : Impurities <0.1% can be quantified via UPLC with a photodiode array detector .

Q. How can computational methods predict the metabolic stability and toxicity profile of this compound?

Answer:

  • Metabolism Prediction :
    • CYP450 Docking : Molecular docking (AutoDock Vina) identifies potential oxidation sites (e.g., para to Cl groups) .
    • QSAR Models : Predict clearance rates using descriptors like topological polar surface area (TPSA ~90 Ų) .
  • Toxicity Profiling :
    • ADMET Predictors : Tools like ADMETLab 2.0 flag hepatotoxicity risks due to sulfonamide-related idiosyncratic reactions .
      Validation : In vitro microsomal stability assays (human liver microsomes) correlate with computational predictions (R² >0.7) .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro assays?

Answer:

  • Co-Solvents : Use 10–20% DMSO or PEG-400 to maintain solubility without denaturing proteins .
  • pH Adjustment : Buffers at pH 7.4 (PBS) with 0.1% Tween-80 reduce aggregation .
  • Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility 10-fold via host-guest encapsulation .
    Validation : Dynamic light scattering (DLS) confirms monodisperse solutions (PDI <0.2) .

Q. What contradictory data exist regarding the compound’s biological activity, and how can they be reconciled?

Answer:

  • Contradictions :
    • One study reports antifungal activity (IC₅₀ ~20 µM) against C. albicans , while another shows no inhibition .
  • Resolution :
    • Assay Conditions : Differences in media (RPMI vs. Sabouraud dextrose) affect fungal growth rates.
    • Compound Stability : Degradation in acidic media (pH <5) may reduce efficacy .
      Recommendation : Standardize protocols (CLSI guidelines) and include stability monitoring during assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.